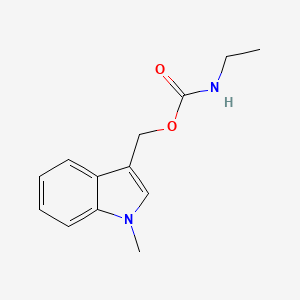

(1-Methyl-1H-indol-3-yl)methyl ethylcarbamate

Description

(1-Methyl-1H-indol-3-yl)methyl ethylcarbamate is a carbamate derivative featuring a 1-methylindole core substituted at the 3-position with an ethylcarbamate group. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.

Properties

CAS No. |

68384-90-7 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(1-methylindol-3-yl)methyl N-ethylcarbamate |

InChI |

InChI=1S/C13H16N2O2/c1-3-14-13(16)17-9-10-8-15(2)12-7-5-4-6-11(10)12/h4-8H,3,9H2,1-2H3,(H,14,16) |

InChI Key |

ALEIJKVYVQJFAV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)OCC1=CN(C2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate typically involves the reaction of 1-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-indol-3-yl)methyl ethylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They have been investigated for their anticancer, antiviral, and anti-inflammatory properties .

Industry

In the industrial sector, (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Analogues with Carbamate Functional Groups

Methyl (1H-indol-3-ylmethyl)carbamate ()

- Structure : Differs by having a methyl carbamate instead of ethyl.

- Molecular Weight : 204.23 g/mol (vs. theoretical ~218.26 g/mol for the ethyl variant).

Methyl (1-methyl-1H-indol-5-yl)carbamate ()

- Structure : Carbamate at the 5-position of 1-methylindole.

- Key Difference : Positional isomerism alters electronic distribution; the 3-position (target compound) may exhibit stronger resonance effects due to proximity to the indole nitrogen, affecting reactivity and binding interactions .

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate ()

- Structure : Incorporates a benzyloxy group at the 5-position and an ethylcarbamate via a two-carbon chain.

Functional Group Variations: Carbamates vs. Esters and Ureas

Methyl 2-(1-methyl-1H-indol-3-yl)acetate ()

- Structure : Ethyl ester instead of carbamate.

- Properties: Esters are more hydrolytically labile than carbamates.

Pyrrolidine Ureido Derivatives ()

- Examples : Compounds 14{6,5} (trifluoromethylphenyl ureido) and 14{6,6} (ethoxyphenyl ureido).

- Comparison : Ureido groups introduce hydrogen-bonding capacity and bulkiness. For instance, compound 14{6,5} (MW 475 g/mol) has higher molecular weight and lower yield (76%) compared to the target compound, suggesting synthetic challenges .

Biological Activity

(1-Methyl-1H-indol-3-yl)methyl ethylcarbamate, also known as methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate is . It features an indole ring system, which is known for its various biological activities.

Anticancer Properties

Research indicates that compounds similar to (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate exhibit anticancer properties. For instance, studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

Case Study:

A study investigating hydrazide-bearing HDAC inhibitors demonstrated that structural modifications on indole derivatives can enhance their potency against leukemia cell lines. The compound's ability to inhibit HDAC activity was linked to its structural features, suggesting a similar potential for (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have reported that indole derivatives possess significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings:

A comparative analysis of various indole-based compounds revealed that those with specific substituents exhibited enhanced antimicrobial efficacy. This suggests that (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate might share similar properties, warranting further investigation into its spectrum of activity against pathogens .

The biological activity of (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate can be attributed to its interaction with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Induction of Apoptosis : Evidence suggests that indole compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Membrane Disruption : In antimicrobial applications, the compound may compromise bacterial membrane integrity, leading to cell death.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.